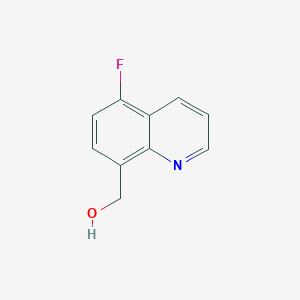

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which would include “4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of PET Radioligand Precursors: An improved synthesis method for a precursor to PET radioligand [18F]SP203 was developed, using a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, which could be related to the synthesis pathway of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile (Gopinathan, Jin, & Rehder, 2009).

- Energetic and Structural Studies: A study reported on the energetic and structural properties of fluorobenzonitrile compounds, including their formation enthalpies and electronic properties, which could be relevant for understanding the properties of this compound (Ribeiro da Silva et al., 2012).

Pharmaceutical and Biological Research

- Antimicrobial Activities: A study synthesized eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities against Mycobacterium smegmatis, indicating potential antimicrobial applications of similar compounds (Yolal et al., 2012).

- Antiviral Applications: Research on 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile compounds as Zika inhibitors demonstrated potential antiviral applications, which could extend to similar compounds like this compound (Wang et al., 2019).

Analytical Applications

- Crystal Structure Analysis: A study on the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlights the importance of such analyses for understanding molecular conformations and interactions, which is relevant for this compound (Ozbey, Kuş, & Göker, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzonitrile is the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .

Mode of Action

The compound enhances Nurr1’s transcriptional activity . This interaction leads to the activation of Nurr1 function, which in turn influences the expression of genes involved in the development and maintenance of midbrain dopamine neurons .

Biochemical Pathways

The activation of Nurr1 by this compound affects multiple biochemical pathways. These include pathways involved in the development and maintenance of midbrain dopamine neurons, as well as pathways implicated in the pathogenesis of PD, such as mitochondrial dysfunction, oxidative stress, neuroinflammation, and dysregulated protein degradation/autophagy .

Pharmacokinetics

The compound is described as an optimized, brain-penetrant agonist , suggesting that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target in the brain.

Result of Action

The activation of Nurr1 by this compound leads to robust neuroprotective effects in vitro . In animal models of PD, the compound protects midbrain dopamine neurons and improves both motor and non-motor olfactory deficits without dyskinesia-like behaviors . It also significantly ameliorates neuropathological abnormalities and improves motor and olfactory dysfunctions .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, genetic and environmental factors can interact to influence the manifestation of PD . .

Properties

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c1-2-16-5-7-17(8-6-16)13-4-3-11(10-15)9-12(13)14/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXIMBRLAPJDET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)

![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)